

A Comprehensive Structural Analysis of 2-(Oxetan-3-ylidene)acetonitrile

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Compound of Interest

Compound Name: 2-(Oxetan-3-ylidene)acetonitrile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Oxetan-3-ylidene)acetonitrile (CAS: 1123787-67-6, Formula: C_5H_5NO) is a valuable heterocyclic building block that merges the unique physicochemical properties of a strained oxetane ring with the versatile reactivity of an α,β -unsaturated nitrile. This guide provides a multi-faceted structural analysis of the molecule, leveraging a combination of spectroscopic data, established chemical principles, and prospective computational insights. As Senior Application Scientists, our objective is not merely to present data, but to build a self-validating analytical narrative. This involves a critical evaluation of existing literature data, prediction of spectroscopic behavior, and a clear rationale for each step of the structural elucidation process. We will delve into the synthesis, vibrational modes, a detailed re-interpretation of its nuclear magnetic resonance (NMR) profile, and its expected mass spectrometric fragmentation, providing a robust and practical framework for professionals working with this and similar scaffolds.

Introduction and Significance

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity.^[1] When functionalized with an exocyclic α,β -unsaturated nitrile, as in **2-(oxetan-3-ylidene)acetonitrile**, the resulting molecule becomes a potent Michael acceptor and a versatile intermediate for the synthesis of more

complex heterocyclic systems.[2] A thorough understanding of its structural and electronic properties is therefore paramount for its effective application in drug design and synthetic chemistry. This guide outlines the definitive analytical workflow for confirming the structure and purity of this compound.

Synthesis and Physicochemical Properties

The primary and most efficient route to **2-(oxetan-3-ylidene)acetonitrile** is the Horner-Wadsworth-Emmons (HWE) reaction.[3] This olefination method is superior to the classical Wittig reaction for this substrate due to the higher nucleophilicity of the phosphonate carbanion and the straightforward aqueous workup to remove the phosphate byproduct.[4][5]

2.1 Horner-Wadsworth-Emmons Synthesis Protocol

The reaction proceeds via the deprotonation of diethyl cyanomethylphosphonate using a strong base, such as sodium hydride (NaH), to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of oxetan-3-one. The resulting intermediate collapses into an oxaphosphetane, which then eliminates to form the desired exocyclic alkene and a water-soluble phosphate salt.[3][6]

Experimental Workflow:

- A suspension of sodium hydride in a dry ethereal solvent (e.g., 1,2-dimethoxyethane, DME) is cooled to 0-5 °C.
- Diethyl cyanomethylphosphonate is added dropwise, allowing the phosphonate carbanion to form.
- A solution of oxetan-3-one in the same solvent is then slowly added to the carbanion mixture.
- The reaction is allowed to warm to room temperature and stirred until completion (typically monitored by TLC).
- The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the product, which often solidifies upon standing.[6]

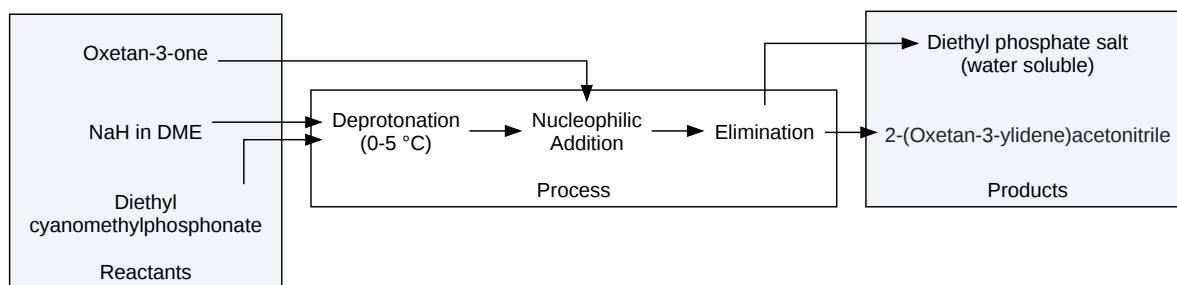


Figure 1: Horner-Wadsworth-Emmons Synthesis

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Caption: Figure 1: Horner-Wadsworth-Emmons Synthesis Workflow.

2.2 Physicochemical Data Summary

The known physical and chemical properties of **2-(oxetan-3-ylidene)acetonitrile** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1123787-67-6	[6]
Molecular Formula	C ₅ H ₅ NO	[6]
Molecular Weight	95.10 g/mol	[6]
Appearance	White to light yellow solid	[4]
Melting Point	56-58 °C	[6]
Boiling Point	216 °C	[6]
Density	1.309 g/cm ³	[6]

Spectroscopic Elucidation

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. The logical workflow involves IR spectroscopy to identify key functional groups, followed by a detailed NMR analysis to map the carbon-hydrogen framework, and finally mass spectrometry to confirm the molecular weight and fragmentation pattern.

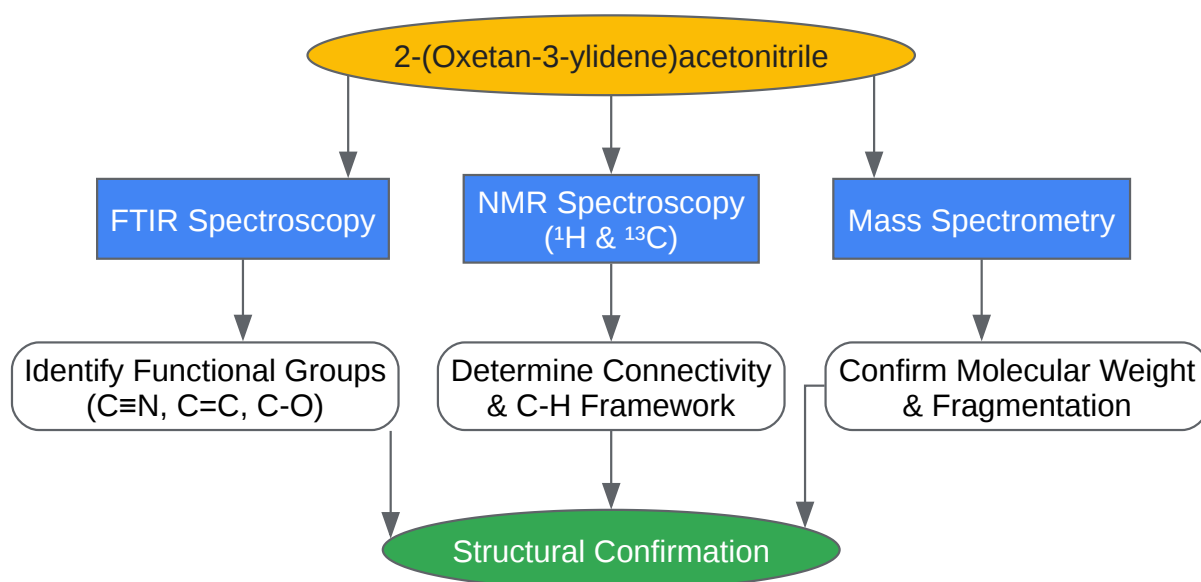


Figure 2: Structural Analysis Workflow

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Caption: Figure 2: Structural Analysis Workflow.

3.1 Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint for the molecule's functional groups. For an α,β -unsaturated nitrile, the most prominent feature is the stretching vibration of the nitrile group ($\text{C}\equiv\text{N}$).

- $\text{C}\equiv\text{N}$ Stretch: The literature reports a strong, sharp absorption at 2219 cm^{-1} .^[6] This is a classic region for nitriles. The conjugation with the adjacent $\text{C}=\text{C}$ double bond typically shifts this absorption to a slightly lower wavenumber compared to saturated nitriles (which appear at $2240\text{--}2260\text{ cm}^{-1}$).^[7]

- **C=C Stretch:** A medium intensity peak is expected in the range of 1640-1620 cm^{-1} for the exocyclic C=C double bond.
- **C-O-C Stretch:** The strained oxetane ring should exhibit a strong C-O-C stretching absorption, typically found around 980-950 cm^{-1} .
- **=C-H and -CH₂- Stretches:** Vinylic C-H stretches appear just above 3000 cm^{-1} , while the aliphatic C-H stretches of the methylene groups in the oxetane ring will be observed just below 3000 cm^{-1} .

Vibrational Mode	Expected Wavenumber (cm^{-1})	Reported Value (cm^{-1})	Key Characteristics
Vinylic C-H Stretch	~3050	Not Reported	Medium-Weak
Aliphatic C-H Stretch	2980-2850	Not Reported	Medium
Nitrile (C≡N) Stretch	2230-2215	2219	Strong, Sharp[6]
Alkene (C=C) Stretch	1640-1620	Not Reported	Medium
Ether (C-O-C) Stretch	980-950	Not Reported	Strong

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the hydrogen and carbon environments and their connectivity.

1 2 3 4 5 H α H β

Figure 3: Structure for NMR Assignment

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Caption: Figure 3: Structure of **2-(Oxetan-3-ylidene)acetonitrile**. (Note: For clarity in the text below, carbons are numbered as follows: C1 (nitrile), C2 (vinylic, attached to CN), C3

(quaternary, in ring), C4/C5 (oxetane CH₂ groups), O (oxetane oxygen). Protons are on C2 and C4/C5.)

3.2.1 Predicted ¹H NMR Spectrum

Based on fundamental principles, the molecule has two distinct proton environments:

- **Vinyl Proton (on C2):** This single proton is on an sp² carbon, adjacent to an electron-withdrawing nitrile group. Its chemical shift is expected to be in the downfield region, likely 5.5-6.0 ppm.^[8] It is adjacent to the C4/C5 methylene group, so its signal should be split into a triplet by the four equivalent neighboring protons (n+1 rule does not apply perfectly here, but a multiplet, likely a triplet or quintet depending on coupling constants, is expected).
- **Oxetane Protons (on C4/C5):** The four protons on the two methylene groups of the oxetane ring are chemically equivalent due to the molecule's C_{2v} symmetry. These protons are on sp³ carbons attached to an oxygen atom, which shifts them downfield to approximately 4.8-5.2 ppm.^{[9][10]} These four protons should appear as a single signal. This signal would be coupled to the vinyl proton, appearing as a doublet.

3.2.2 Critical Analysis of Reported ¹H NMR Data

A commonly cited source reports the ¹H NMR (300 MHz, DMSO-d₆) as: δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H).^[6] This assignment is inconsistent with the molecular structure for several reasons:

- **Incorrect Proton Environments:** It suggests two different proton environments, whereas a more rigorous analysis predicts three (vinyl, and two sets of methylene protons which are chemically equivalent). Even if the methylene protons were non-equivalent, the integration (2H and 3H) is incorrect.
- **Implausible Chemical Shifts:** It places all 5 protons in a very narrow range (5.23-5.43 ppm). While the oxetane protons are expected in this region, the vinyl proton should be distinct and likely at a different shift.
- **Re-interpretation:** A more plausible interpretation is that the signals have been mis-assigned or are overlapping significantly in the reported spectrum. The multiplet at ~5.4 ppm likely corresponds to the four oxetane protons, and the vinyl proton signal may be a separate,

perhaps less resolved, multiplet within or near this cluster. Without access to the raw spectrum, a definitive assignment is impossible, but the reported data should be treated with extreme caution. A higher field instrument (e.g., >400 MHz) would be required for proper resolution and assignment.

3.2.3 Predicted ^{13}C NMR Spectrum

The molecule has five unique carbon atoms, and therefore five signals are expected in the proton-decoupled ^{13}C NMR spectrum.[\[11\]](#)

- C1 (Nitrile Carbon): The nitrile carbon typically appears in the range of 115-120 ppm.[\[12\]](#)
- C3 (Quaternary Alkene Carbon): This sp^2 carbon is part of the strained ring and the double bond. It is expected to be significantly downfield, likely ~160-170 ppm.
- C2 (Vinylic Carbon): This sp^2 carbon is alpha to the nitrile group. It is expected to be much further upfield than C3, likely in the 90-100 ppm range.
- C4/C5 (Oxetane Carbons): These equivalent sp^3 carbons are attached to oxygen and are expected in the 75-80 ppm region.

3.2.4 Analysis of Reported ^{13}C NMR Data

The reported ^{13}C NMR (300 MHz, DMSO-d_6) shows signals at δ 163.57, 114.17, 9.88, 78.66, 78.53.[\[6\]](#)

- δ 163.57: This corresponds well to the highly deshielded quaternary alkene carbon (C3).
- δ 114.17: This is a plausible, though slightly upfield, assignment for the nitrile carbon (C1).
- δ 78.66 and 78.53: These two very close signals are consistent with the two equivalent oxetane carbons (C4/C5). The slight difference might arise from the specific conformation in the DMSO solvent or be within the margin of error of the measurement, but they clearly represent the $-\text{CH}_2-\text{O}-$ environment.
- δ 9.88: This signal is highly anomalous. A chemical shift of ~10 ppm is characteristic of a saturated alkyl carbon (e.g., a methyl group), which is not present in the molecule. The

vinylidene C2 carbon is expected around 90-100 ppm. It is highly probable that this is a typographical error in the source data and should be closer to 98.8 ppm. This would be a chemically sound assignment for C2.

Atom	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Reported & Re-interpreted ^{13}C Shift (ppm)[6]
C1 ($-\text{C}\equiv\text{N}$)	-	115-120	114.17
C2 ($=\text{CH}-\text{CN}$)	5.5-6.0 (t or m)	90-100	98.8 (Typo suspected for 9.88)
C3 ($>\text{C}=\text{}$)	-	160-170	163.57
C4/C5 ($-\text{CH}_2-\text{O}-$)	4.8-5.2 (d)	75-80	78.66, 78.53

3.3 Mass Spectrometry (MS)

While an experimental spectrum is not readily available in the literature, the fragmentation pattern upon electron ionization (EI) can be predicted based on the known behavior of cyclic ethers and nitriles.[13][14]

- Molecular Ion ($\text{M}^{+\bullet}$): The molecule has a molecular weight of 95.10 g/mol . A strong molecular ion peak is expected at $m/z = 95$.
- Key Fragmentation Pathways: The strained four-membered ring is prone to fragmentation.
 - Loss of Ethene (C_2H_4): A common pathway for oxetanes is retro-[2+2] cycloaddition to lose ethene (28 Da), which would lead to a fragment at $m/z = 67$.
 - Loss of Formaldehyde (CH_2O): Cleavage can also result in the loss of formaldehyde (30 Da), yielding a fragment at $m/z = 65$.
 - Loss of HCN: Fragmentation of the nitrile group could lead to the loss of hydrogen cyanide (27 Da), resulting in a fragment at $m/z = 68$.

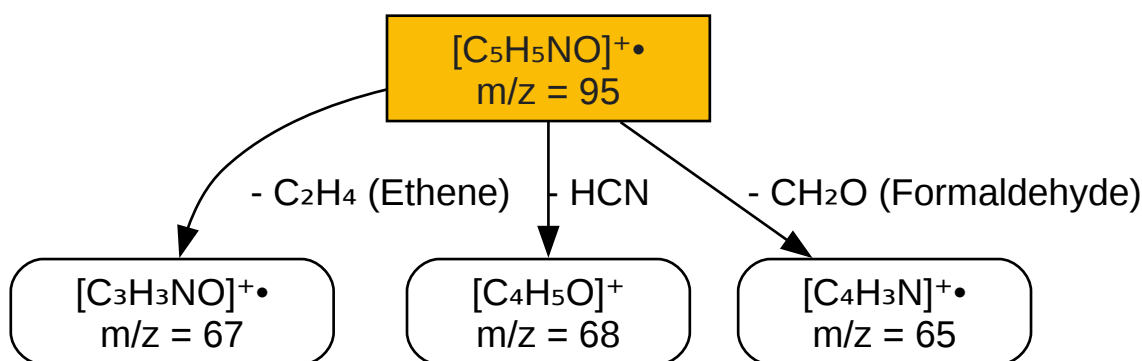


Figure 4: Predicted ESI-MS Fragmentation Pathways

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Caption: Figure 4: Predicted ESI-MS Fragmentation Pathways.

Theoretical and Computational Analysis (Prospective)

In the absence of experimental X-ray crystallographic data, computational chemistry provides a powerful tool for in-silico structural analysis.^{[15][16]}

Methodology: Density Functional Theory (DFT) calculations, using a basis set such as 6-311+G(2d,p), would be the method of choice. This would allow for:

- **Geometry Optimization:** Determination of key bond lengths, bond angles, and dihedral angles in the lowest energy conformation. This would provide insight into the planarity of the ylidene system and the puckering of the oxetane ring.
- **Electronic Properties:** Calculation of the electrostatic potential map would visualize the electron-rich (nitrile nitrogen, ether oxygen) and electron-poor (β -carbon of the alkene) regions, validating its expected reactivity as a Michael acceptor.
- **Spectra Simulation:** Calculation of vibrational frequencies can be correlated with the experimental IR spectrum to assign minor peaks. Furthermore, simulating NMR chemical shifts (using a method like GIAO) can provide theoretical values to compare against experimental data and help resolve ambiguities, such as the questionable reported 1H NMR data.^[17]

Conclusion

The structural elucidation of **2-(oxetan-3-ylidene)acetonitrile** is a textbook example of leveraging a suite of analytical techniques. While its synthesis via the Horner-Wadsworth-Emmons reaction is robust, confirmation of its structure requires careful spectroscopic interpretation. IR spectroscopy provides clear evidence for the key nitrile functional group. A critical re-evaluation of publicly available NMR data, when compared with established chemical shift principles, strongly suggests errors in the literature and points towards a more chemically sound assignment. Predicted mass spectrometry fragmentation pathways provide further metrics for confirmation. For ultimate certainty and deeper electronic understanding, this experimental analysis should be complemented by DFT computational studies. This comprehensive approach ensures the identity and purity of this important building block, enabling its confident use in research and development.

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